Meta-Bromo Substitution Delivers Distinct Cross-Coupling Regioselectivity Compared to Para- and Ortho-Bromo Isomers
In Pd-catalyzed N-arylation of sulfoximines, the substitution pattern on the aryl bromide significantly influences coupling efficiency and regiochemical outcome. Meta-substituted aryl bromides exhibit intermediate electronic activation relative to para-substituted congeners (Hammett σₘ = 0.39 vs. σₚ = 0.23 for –Br), and the meta position avoids the steric congestion that can retard oxidative addition at the ortho position [1]. Consequently, the (3-bromophenyl) isomer provides a distinct reactivity profile that cannot be replicated by the (2-bromophenyl) (CAS 2014396-11-1) or (4-bromophenyl) (CAS 1421133-03-0) analogs . While head-to-head kinetic data for these specific sulfoximines are not publicly available, the class-level trend is well-established for aryl bromides in cross-coupling reactions [1].
| Evidence Dimension | Regiochemical preference in Pd-catalyzed N-arylation |
|---|---|
| Target Compound Data | 3-Br substitution (meta); σₘ = 0.39 |
| Comparator Or Baseline | 4-Br isomer (σₚ = 0.23); 2-Br isomer (sterically hindered) |
| Quantified Difference | Hammett σ difference Δσ = +0.16 (meta vs. para); steric parameter not quantified |
| Conditions | Aryl bromides in Pd-catalyzed N-arylation of sulfoximines; general class-level observation [1] |
Why This Matters
For medicinal chemistry programs requiring site-selective functionalization of the sulfoximine scaffold, the meta-bromo isomer offers regiochemical control that is inaccessible with the para or ortho isomers, directly impacting library diversity and lead optimization success.
- [1] Cho GY, Remy P, Jansson J, Moessner C, Bolm C. Palladium-catalyzed N-arylation of sulfoximines with aryl bromides and aryl iodides. Org Lett. 2004 Sep 30;6(20):3293-6. PMID: 15444570. View Source
